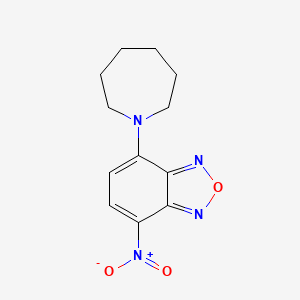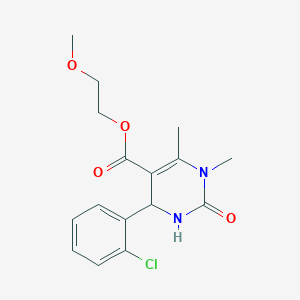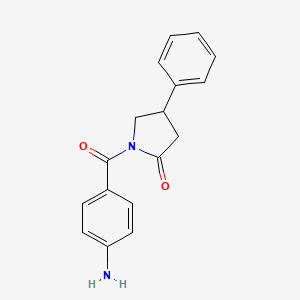
1-(4-methoxyphenyl)-3-(8-quinolinylamino)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)-3-(8-quinolinylamino)-2-propen-1-one, also known as MQPA, is a chemical compound that has been widely used in scientific research due to its unique properties. MQPA is a synthetic compound that was first synthesized by R. A. Hill in 1983. Since then, it has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 1-(4-methoxyphenyl)-3-(8-quinolinylamino)-2-propen-1-one is not fully understood. However, it has been shown to inhibit the activity of various enzymes, such as protein kinase C and thrombin. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tissue remodeling and repair.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-methoxyphenyl)-3-(8-quinolinylamino)-2-propen-1-one in lab experiments is its ability to inhibit the activity of specific enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells and tissues.
Orientations Futures
There are many potential future directions for research on 1-(4-methoxyphenyl)-3-(8-quinolinylamino)-2-propen-1-one. One area of interest is its potential use as a therapeutic agent for the treatment of neurodegenerative disorders. Another area of interest is its potential use as an anti-cancer agent. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.
Méthodes De Synthèse
1-(4-methoxyphenyl)-3-(8-quinolinylamino)-2-propen-1-one can be synthesized using a variety of methods. One of the most common methods involves the condensation of 4-methoxybenzaldehyde and 8-hydroxyquinoline in the presence of acetic acid to form the intermediate 4-methoxychalcone. The intermediate is then reacted with ammonium acetate and acetic anhydride to yield this compound.
Applications De Recherche Scientifique
1-(4-methoxyphenyl)-3-(8-quinolinylamino)-2-propen-1-one has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(quinolin-8-ylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-23-16-9-7-14(8-10-16)18(22)11-13-20-17-6-2-4-15-5-3-12-21-19(15)17/h2-13,20H,1H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAQWJCSVIHOFY-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CNC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-3-{1-[(3-methyl-2-thienyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5007346.png)

![4-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine](/img/structure/B5007373.png)
![4-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B5007383.png)

![2-[(4-aminophenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B5007399.png)
![2-{[5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5007406.png)


![6-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5007427.png)
![2-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5007435.png)
![4-(1H-imidazol-4-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B5007453.png)

